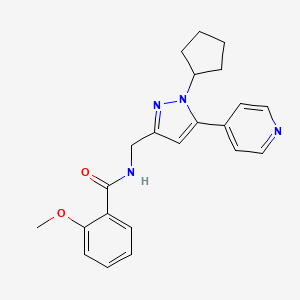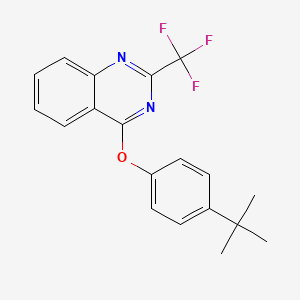
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline is a synthetic organic compound that features a quinazoline core substituted with a tert-butylphenoxy group and a trifluoromethyl group
作用机制
Target of Action
The primary targets of 4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play a crucial role in the regulation of dopamine, making them promising targets for the treatment of Parkinson’s disease (PD) .
Mode of Action
This compound acts as an antagonist at the H3R and an inhibitor of MAO B . This dual action could have positive effects on dopamine regulation . The compound shows good affinities with Ki values below 400 nM for hH3R and potent inhibitory activity for hMAO B with IC50 values below 50 nM .
Biochemical Pathways
The compound’s action on H3R and MAO B affects the dopamine regulation pathway . By inhibiting MAO B, the compound prevents the breakdown of dopamine, thereby increasing its availability. Simultaneously, by antagonizing H3R, it can enhance the release of dopamine .
Result of Action
The compound’s dual action on H3R and MAO B leads to increased dopamine availability, which could potentially alleviate the symptoms of PD . No neuroprotective effect was observed for the compound in hydrogen peroxide-treated neuroblastoma sh-sy5y cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions.
Attachment of the Tert-butylphenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazoline core with 4-tert-butylphenol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide under strong oxidizing conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline has several scientific research applications:
Pharmaceuticals: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving quinazoline derivatives.
相似化合物的比较
Similar Compounds
4-(4-Tert-butylphenoxy)quinazoline: Lacks the trifluoromethyl group, which may result in different biological activity and properties.
2-(Trifluoromethyl)quinazoline: Lacks the tert-butylphenoxy group, which can affect its solubility and interaction with biological targets.
Uniqueness
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline is unique due to the presence of both the trifluoromethyl and tert-butylphenoxy groups, which confer distinct physicochemical properties and potential biological activities. The combination of these groups can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .
属性
IUPAC Name |
4-(4-tert-butylphenoxy)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-18(2,3)12-8-10-13(11-9-12)25-16-14-6-4-5-7-15(14)23-17(24-16)19(20,21)22/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFLERUWJKLARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
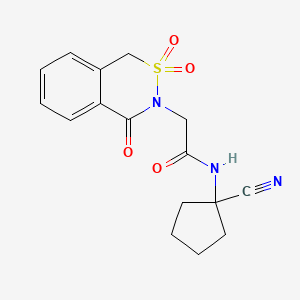
![4-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2894587.png)
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2894590.png)
![2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2894591.png)

![5-[(4-METHOXYPHENYL)AMINO]-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2894596.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide](/img/structure/B2894597.png)
![1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2894600.png)
![1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2894601.png)
![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)
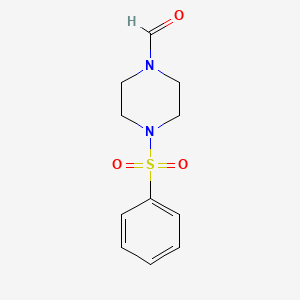
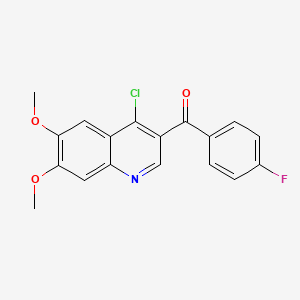
![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)
